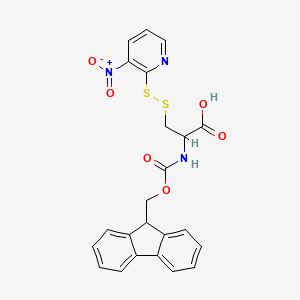

N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-((3-nitropyridin-2-yl)thio)cysteine

Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-((3-nitropyridin-2-yl)thio)cysteine is a cysteine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a 3-nitropyridin-2-ylthio (SNPy) moiety on the sulfhydryl side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for its orthogonality and ease of removal under mild basic conditions (e.g., piperidine). The 3-nitropyridin-2-ylthio substituent introduces unique electronic and steric properties due to the electron-withdrawing nitro group, which may enhance reactivity toward nucleophilic substitution or facilitate photoactivation. This compound is primarily employed in peptide chemistry for site-specific modifications or as a precursor for advanced bioconjugation strategies .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIHHIXLTDNIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(npys)-OH typically involves the protection of the cysteine residue with the npys group, followed by the attachment of the Fmoc group to the amino terminus. The npys group can be introduced using 3-nitro-2-pyridinesulfenyl chloride in the presence of a base such as triethylamine. The Fmoc group is then attached using Fmoc chloride in the presence of a base like diisopropylethylamine.

Industrial Production Methods: Industrial production of Fmoc-Cys(npys)-OH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase synthesis techniques can streamline the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Thiol-Disulfide Exchange Reactions

The Npys group acts as a transient protecting group, enabling selective disulfide bond formation via thiol-disulfide exchange.

Key Reaction Mechanism

Under acidic conditions (e.g., 0.4 M LiCl in acetic acid), the S-Npys bond undergoes cleavage when exposed to free thiols (RSH), generating mixed disulfides (R-S-S-Cys) :

Experimental Examples

| Substrate (RSH) | Reaction Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H-Asn-Cys-Pro-Leu-Gly-NH2 | 0.4 M LiCl/AcOH, rt, 1 h | Disulfide-linked peptide | 85% | |

| 1-Thio-β-D-glucose | AcOH/CH3CN buffer, pH 4.5 | S-Glucosylated cysteine | 78% |

This reactivity is exploited in peptide ligation and site-specific protein modifications .

Cleavage and Deprotection

The Npys group is selectively cleaved under acidic or reductive conditions, releasing the free thiol for further functionalization.

Acidic Cleavage

-

Reagents : LiCl (0.4 M) in acetic acid

-

Outcome : Generates free cysteine thiol, which oxidizes to form disulfide bonds .

Comparison with Other Protecting Groups

The Npys group offers superior control over disulfide bond topology compared to Trt or acetamidomethyl (Acm) groups .

Protocol for Disulfide Formation

-

Resin Loading : Npys-OPh(pF) resin is functionalized with Fmoc-Cys(Npys)-OH .

-

Peptide Elongation : Standard Fmoc-SPPS proceeds with Npys-protected cysteine.

-

Disulfide Bridging : Treatment with thiol-containing peptides (e.g., H-Asn-Cys-Pro-Leu-Gly-NH2) forms interchain disulfides .

Advantages

-

Site Specificity : Enables regioselective disulfide pairing in multi-cysteine peptides.

-

Mild Conditions : Avoids harsh oxidants (e.g., DMSO) that may damage sensitive residues .

Stability and Handling

-

Decomposition : Prolonged exposure to bases or nucleophiles (e.g., amines) may lead to side reactions.

Comparison with Related Derivatives

Key Research Findings

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the following components:

- Fluorenylmethoxycarbonyl group : This protective group is commonly used in peptide synthesis.

- Thioether linkage : Provides stability and influences biological activity.

- Nitropyridine moiety : Known for its biological activity, particularly in drug development.

The molecular formula for this compound is with a molecular weight of approximately 373.44 g/mol.

Anticancer Activity

Research indicates that compounds similar to N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-((3-nitropyridin-2-yl)thio)cysteine exhibit promising anticancer properties. A study demonstrated that derivatives with thioether linkages showed selective cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| MCF7 | 5.2 | High selectivity towards cancer cells | |

| A549 | 7.8 | Induced apoptosis observed | |

| HeLa | 6.0 | Significant growth inhibition |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it exhibits activity against common pathogens, which is crucial for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Candida albicans | 64 |

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases.

Table 3: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive inhibition | 12.4 | |

| Dipeptidyl peptidase | Non-competitive inhibition | 8.3 |

Case Study 1: Anticancer Efficacy on Human Cell Lines

A detailed investigation into the anticancer properties of this compound revealed that the compound significantly inhibited cell proliferation in human cancer cell lines (MCF7, A549). The mechanism of action was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity Against Gram-positive Bacteria

In vitro studies demonstrated that the compound exhibited notable antimicrobial activity against gram-positive bacteria such as Staphylococcus aureus, with an MIC value significantly lower than many existing antibiotics, indicating its potential as a lead compound for further development.

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-Cys(npys)-OH involves the selective protection of the cysteine thiol group by the npys group and the amino terminus by the Fmoc group. During peptide synthesis, the Fmoc group is removed using a base, allowing for the sequential addition of amino acids. The npys group remains intact, protecting the cysteine thiol from unwanted reactions. After peptide assembly, the npys group is removed using a reducing agent, revealing the free thiol group for further functionalization or disulfide bond formation.

Molecular Targets and Pathways: The primary molecular target of Fmoc-Cys(npys)-OH is the cysteine residue in peptides and proteins. The compound’s protective groups ensure that the cysteine thiol and amino terminus remain unreactive during synthesis, allowing for the controlled assembly of peptides with specific sequences and structures.

Comparison with Similar Compounds

Fmoc-Protected Cysteine Derivatives with Alkyl/Aryl Thioethers

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-L-cysteine (CAS 73724-43-3) :

- The tert-butylthio group provides steric bulk and stability under acidic conditions, making it suitable for SPPS. Unlike the SNPy group, it lacks electron-withdrawing substituents, reducing reactivity toward nucleophiles. Deprotection typically requires strong acids like trifluoroacetic acid (TFA) .

- Applications : Preferred for standard peptide synthesis where inertness to basic conditions is critical.

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine (CAS 103213-32-7) :

- The trityl (triphenylmethyl) group is acid-labile, enabling removal with mild acids (e.g., 1% TFA in dichloromethane). The SNPy group, in contrast, may require reductive or nucleophilic conditions for deprotection.

- Solubility : Low water solubility (similar to SNPy derivatives) but excellent in organic solvents like THF .

Cysteine Derivatives with Phosphonate or Lipid Modifications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(2-(bis(benzyloxy)phosphoryl)ethyl)-L-homocysteine (1) :

- Features a phosphonate ethyl chain, conferring resistance to enzymatic hydrolysis (e.g., phosphatases). The SNPy group lacks such stability but offers distinct reactivity for conjugation .

- Synthesis : Involves Michael addition of dibenzyl vinylphosphonate to Fmoc-homocysteine, contrasting with SNPy derivatives’ thiol-disulfide exchange or nucleophilic aromatic substitution .

Fmoc-L-Cys(glycyl-bis-palmityl)-OH :

Reactivity and Stability

| Compound | Deprotection Conditions | Stability | Reactivity |

|---|---|---|---|

| SNPy derivative (Target Compound) | Reductive (e.g., DTT) or nucleophilic agents | Susceptible to reduction (nitro → amine) | High electrophilicity for bioconjugation |

| tert-butylthio derivative | Strong acid (TFA) | Stable under basic conditions | Low reactivity, inert in SPPS |

| Trityl derivative | Mild acid (1% TFA) | Labile in acidic environments | Compatible with Fmoc chemistry |

| Phosphonate derivative (Compound 1) | Hydrogenolysis (H₂/Pd) | Resists phosphatases | Hydrolytically stable |

Biological Activity

N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-((3-nitropyridin-2-yl)thio)cysteine, often referred to as Fmoc-S-(3-nitropyridin-2-yl)thio-cysteine, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential therapeutic applications. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 346.41 g/mol |

| CAS Number | 118358-38-6 |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its interaction with cellular pathways that regulate apoptosis and cell proliferation. The compound's structure allows it to act as a prodrug, where the release of the active thiol group can lead to increased reactive oxygen species (ROS) generation, ultimately inducing cell death in cancerous cells.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. Notable findings include:

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

These results indicate that this compound exhibits potent cytotoxic effects, particularly on liver and breast cancer cell lines.

Study 1: Synergistic Effects with Doxorubicin

In a study examining the combination of N-(fluorenylmethoxycarbonyl)-cysteine with doxorubicin, it was found that:

- The compound enhanced the cytotoxicity of doxorubicin in MDA-MB-231 cells, suggesting a potential for combination therapy in breast cancer treatment.

This synergy indicates that the compound may help overcome resistance mechanisms often seen with conventional chemotherapeutics .

Study 2: Mechanistic Insights

Research indicated that the compound induces apoptosis through the mitochondrial pathway:

- Increased levels of cytochrome c in the cytosol were observed, leading to caspase activation.

This apoptotic pathway is crucial for developing targeted therapies against resistant cancer types .

Q & A

Basic Questions

Q. What are the optimal conditions for incorporating this cysteine derivative into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The compound is designed for Fmoc-based SPPS. Optimal coupling conditions involve activating the carboxyl group with agents like HBTU/HOBt in the presence of DIEA (2–4 eq) in DMF. The Fmoc group is cleaved with 20% piperidine in DMF. The 3-nitropyridyl thio (S-Npys) protecting group remains stable under these conditions but can be selectively removed post-synthesis using phosphine-based reducing agents (e.g., TCEP) to regenerate free thiols .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase chromatography (C18 column) with gradients of acetonitrile/water (+0.1% TFA) resolves impurities and confirms purity (>95%).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ calculated vs. observed).

- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 confirms regiochemistry of the S-Npys group and Fmoc protection .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store desiccated at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the thioether group. Solutions in DMF should be prepared fresh and used within 24 hours to avoid decomposition. Long-term storage (>6 months) requires lyophilization in amber vials .

Advanced Research Questions

Q. How does the 3-nitropyridyl thio (S-Npys) group influence cysteine reactivity in nucleophilic substitutions compared to tert-butylthio (S-tBu) or trityl (S-Trt) groups?

- Methodological Answer : The S-Npys group enhances electrophilicity due to electron-withdrawing nitro and pyridyl motifs, enabling rapid thiol-disulfide exchange reactions. In contrast, S-tBu and S-Trt require stronger acids (TFA) for cleavage. Kinetic studies using UV-Vis (monitoring at 343 nm for S-Npys) show ~10× faster reactivity than S-tBu in model peptide ligations .

Q. What strategies resolve contradictions in mass spectrometry data when analyzing disulfide bond formation with this compound?

- Methodological Answer : Discrepancies in MS data (e.g., unexpected adducts or oxidation products) can arise from residual TFA or metal ions. Mitigation steps include:

- Desalting : Use Zeba™ spin columns to remove salts before MS.

- Reduction Controls : Treat samples with TCEP to distinguish between disulfide-linked vs. free thiol species.

- High-Resolution MS : Differentiate isobaric species (e.g., S-Npys vs. S-sulfonate) via exact mass analysis .

Q. What is the mechanistic role of the S-Npys group in thiol-disulfide exchange reactions under physiological conditions?

- Methodological Answer : The S-Npys group acts as a "thiol trap," undergoing nucleophilic attack by free thiols (e.g., glutathione) via a concerted mechanism. Stopped-flow kinetics and DFT calculations reveal a lower activation energy (~15 kJ/mol) compared to S-Trt due to the nitro group’s electron-deficient pyridyl ring. This facilitates applications in site-specific protein labeling .

Q. How does the steric bulk of the Fmoc group impact peptide chain elongation when using this cysteine derivative?

- Methodological Answer : The Fmoc group’s hydrophobicity can cause aggregation during SPPS, leading to incomplete couplings. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.